3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole
Description
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a triazole ring
Properties
IUPAC Name |
3-[2-(oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-6-13(7-3-1)20-12-18-19-17(20)15-8-4-5-9-16(15)22-11-14-10-21-14/h1-9,12,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMOIIJBNPOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=NN=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(oxiran-2-ylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Reactivity of the Target Compound
The structural features of 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole suggest potential reactivity:
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Epoxide (oxiran-2-yl) ring opening : The oxiran-2-yl group (epoxide) is prone to nucleophilic attack. Under acidic or basic conditions, it could form diols or undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols).
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Triazole ring substitution : The 1,2,4-triazole scaffold allows for further substitution at nitrogen positions. For example:
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Hydrolysis or oxidation : The methoxy group attached to the epoxide may undergo hydrolysis under acidic conditions, forming a hydroxyphenyl derivative.
Structural Analog Data
While the exact compound is not listed in the provided sources, analogous 1,2,4-triazole derivatives exhibit varied biological activities. For example:
These data highlight the impact of substituents on biological activity, suggesting that modifications to the triazole scaffold (e.g., aryl groups, electron-withdrawing moieties) significantly influence potency .
Mechanistic Considerations
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Epoxide reactivity : The oxiran-2-yl group may undergo acid-catalyzed ring-opening to form vicinal diols or react with nucleophiles (e.g., amines, thiols) to form substituted ethers.
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Triazole ring stability : The 1,2,4-triazole core is generally stable under mild conditions but may undergo degradation under harsh acidic/basic conditions.
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Substitution patterns : The phenyl groups at positions 3 and 4 may influence electronic effects, altering reaction rates or regioselectivity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole have been evaluated for their ability to inhibit tumor growth in various cancer models. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives with promising cytotoxic effects against cancer cell lines such as MCF-7 and HeLa .
Case Study:
In a comparative study, derivatives of triazoles were synthesized and tested against standard chemotherapeutic agents. The results demonstrated that some derivatives exhibited lower IC50 values than conventional treatments, suggesting a potential for further development into effective anticancer therapies .
2. Antimicrobial Properties
The triazole framework has also been associated with antimicrobial activity. Research indicates that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. A systematic review found that 1,2,4-triazole derivatives showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 12.5 µg/mL |
| Triazole B | S. aureus | 6.25 µg/mL |
| Triazole C | Pseudomonas aeruginosa | 25 µg/mL |
Agricultural Applications
1. Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting the synthesis of ergosterol in fungal cell membranes. The compound this compound has been explored for its efficacy against plant pathogens.
Case Study:
Field trials demonstrated that formulations containing triazole derivatives significantly reduced the incidence of fungal diseases in crops such as wheat and barley. The results indicated an increase in yield compared to untreated controls .
Materials Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that incorporating triazole groups into polymers can improve their resistance to UV radiation and degradation.
Data Table: Properties of Triazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | UV Resistance (hours) |
|---|---|---|
| Triazole Polymer A | 250 | 500 |
| Triazole Polymer B | 230 | 400 |
Mechanism of Action
The mechanism of action of 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways, potentially leading to therapeutic effects. The triazole ring may also interact with enzymes or receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane: A related compound with multiple oxirane rings and phenyl groups.
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: A furan-based epoxy compound with similar structural features.
Uniqueness
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole is unique due to the presence of both an oxirane ring and a triazole ring in its structure. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features an oxirane (epoxide) ring and a triazole ring, which contribute to its reactivity and biological activity. The synthesis typically involves the reaction of 2-(oxiran-2-ylmethoxy)benzaldehyde with phenylhydrazine to form a hydrazone intermediate, followed by cyclization under acidic conditions to yield the final triazole compound.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of aldehyde and phenylhydrazine | Acidic medium |
| 2 | Cyclization to form triazole | Heat application |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties : The compound has shown promising results against a range of microbial strains. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with comparative efficacy against standard antibiotics like amoxicillin .
Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies revealed cytotoxic effects against several cancer cell lines, including MCF-7 and HepG2. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation .
The biological activity of this compound is attributed to its ability to interact with cellular macromolecules:
- Covalent Bond Formation : The epoxide group can react with nucleophiles such as proteins or DNA, leading to modifications that alter cellular functions.
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer and antimicrobial effects.
Comparative Analysis
When compared to other triazole derivatives, this compound stands out due to its dual functionality from both the oxirane and triazole components.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Epoxide and triazole rings |
| 1,3,4-Thiadiazole derivatives | Antimicrobial | Primarily sulfur-based |
| Other triazoles | Varies widely | Limited by single functional group |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study comparing various triazole derivatives found that this compound exhibited superior inhibition against Candida albicans compared to traditional antifungals like fluconazole .
- Cytotoxicity Assays : In tests involving human cancer cell lines, this compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating a strong potential for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole, and how is purity confirmed?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions, followed by salt formation using metal sulfates or organic bases (e.g., morpholine) in ethanol . Purity is confirmed via thin-layer chromatography (TLC) using silica gel plates and recrystallization from ethanol/water mixtures. Structural validation employs elemental analysis (C, H, N, S) and IR spectroscopy to detect functional groups like -SH (2500–2600 cm⁻¹) and epoxide rings (1250–1300 cm⁻¹) .
Q. What spectroscopic and analytical techniques are critical for characterizing this triazole derivative?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., phenyl, oxirane) and detect coupling patterns. For example, the oxirane methoxy group shows distinct deshielded protons at δ 3.5–4.5 ppm .
- IR spectroscopy : Identifies epoxide (C-O-C stretching at ~1250 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency (±0.3% for C, H, N) .
Advanced Research Questions
Q. How can synthetic yields be optimized when side reactions dominate (e.g., epoxide ring opening)?
- Solvent selection : Use aprotic solvents (e.g., DMF) to minimize nucleophilic attack on the epoxide .
- Catalysis : Introduce mild bases (K₂CO₃) to enhance reactivity without degrading sensitive groups .
- Temperature control : Maintain reflux at 80–90°C to balance reaction rate and stability .
- Purification : Employ gradient column chromatography (e.g., CHCl₃:MeOH 9:1) to isolate the target compound from by-products .
Q. How can contradictions in pharmacological activity and toxicity among triazole analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., R-groups at N4) to correlate structural features with bioactivity. For example, bulky aryl groups may enhance antimicrobial activity but increase hepatotoxicity .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., CYP51 in fungi) and assess toxicity via ADMET predictors .
- Comparative assays : Perform parallel in vitro cytotoxicity (MTT assay) and antimicrobial testing (MIC determination) to identify analogs with optimal therapeutic indices .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they addressed?
- High torsional flexibility : The oxirane and triazole moieties introduce conformational disorder. Restraints (DFIX, SIMU) are applied to bond lengths and angles during SHELXL refinement .
- Twinned data : For twinned crystals (common in polar space groups), use the TWIN/BASF commands in SHELXL to model overlapping lattices .
- Validation : Cross-check refined structures with PLATON’s ADDSYM to detect missed symmetry or voids .
Q. How can DFT calculations enhance understanding of the compound’s electronic properties and reactivity?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the triazole ring’s N2 atom often acts as an electron donor .
- Electrostatic potential (ESP) maps : Visualize charge distribution to rationalize regioselectivity in epoxide ring-opening reactions .
- Thermodynamic stability : Compare Gibbs free energy (ΔG) of tautomers (e.g., 1,2,4-triazole vs. 1,3,4-triazole) to determine the dominant form in solution .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Reduces epoxide degradation |
| Temperature | 85°C | Balances reaction rate/stability |
| Catalyst | K₂CO₃ (0.1 eq) | Enhances nucleophilicity |
| Purification | CHCl₃:MeOH (9:1) column | Isolates product (≥95% purity) |
Q. Table 2: Comparative Pharmacological Profiles of Triazole Analogs
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| -H | 8.2 | >100 |
| -CH₃ | 4.5 | 65.3 |
| -Ph | 1.8 | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
